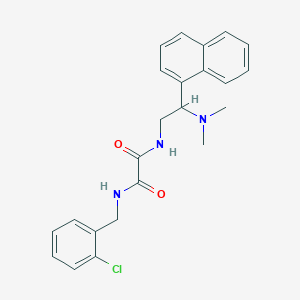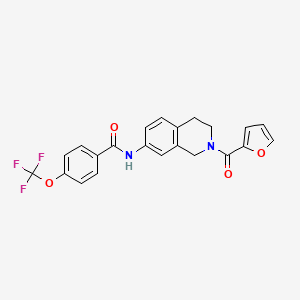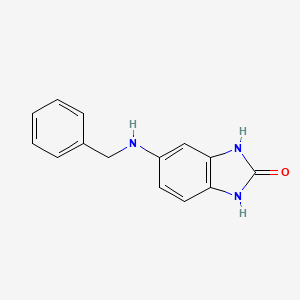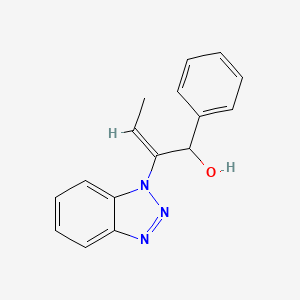![molecular formula C17H17F3N4O4 B3003434 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034374-55-3](/img/structure/B3003434.png)
1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H17F3N4O4 and its molecular weight is 398.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis and Reactivity : This compound is part of a broader class of chemicals explored for their unique chemical properties and reactions. Studies on similar compounds have shown that piperidine and benzodioxole derivatives can undergo ring enlargement and form benzoxazine derivatives, showcasing their reactivity and potential for creating novel compounds with significant properties (Gauss & Heitzer, 1970).
Biological Activities and Applications
Antimicrobial Activities : Some derivatives, including those related to the 1,2,4-triazole class, have been synthesized and evaluated for their antimicrobial activities. These studies indicate that such compounds could possess moderate to significant activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Catalytic Applications : Derivatives of 1,2,3-triazoles, closely related to the compound , have been used in catalytic applications. These include their roles in catalyst activation for transfer hydrogenation and oxidative processes, demonstrating the versatile utility of such compounds in synthetic and industrial chemistry (Saleem et al., 2014).
Theoretical Studies and Analyses
- Conformational and Tautomeric Studies : Theoretical studies on similar compounds, especially those involving piperidine and triazole rings, have explored their molecular stabilities, conformational analyses, and tautomeric properties. These studies provide deep insights into the behavior of such molecules, which is crucial for designing drugs and materials with desired properties (Karayel, 2021).
Mechanism of Action
Target of Action
Similar compounds with abenzo[d][1,3]dioxole structure have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
It is known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common downstream effects in the pathway.
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . These effects can lead to the inhibition of cancer cell proliferation.
Properties
IUPAC Name |
2-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O4/c1-22-15(17(18,19)20)21-24(16(22)26)11-4-6-23(7-5-11)14(25)10-2-3-12-13(8-10)28-9-27-12/h2-3,8,11H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBFEPWUUVGUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3003352.png)

![3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B3003356.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3003360.png)





![Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate](/img/structure/B3003372.png)
![3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B3003373.png)

